N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-11-20-24(2)17(12)19(25)23-14-8-4-3-7-13(14)18-21-15-9-5-6-10-16(15)22-18/h3-11H,1-2H3,(H,21,22)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGPHCGCMJLRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the formation of the benzimidazole core followed by the attachment of the pyrazole ring. One common method involves the reaction of 1,2-phenylenediamine with an aromatic aldehyde in the presence of an acid catalyst to form the benzimidazole core . The pyrazole ring can then be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce reduced forms of the pyrazole ring .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide, in cancer therapeutics. These compounds exhibit promising activity against various cancer types by targeting receptor tyrosine kinases (RTKs) such as EGFR and HER2, which are over-expressed in many cancers. For instance:
- Multi-target RTK Inhibition : Compounds similar to this compound have been shown to inhibit key pathways involved in tumor proliferation and survival. They can induce apoptosis in cancer cells and demonstrate low toxicity profiles, making them suitable candidates for further development in clinical settings .
Anti-inflammatory Activity
Benzimidazole derivatives have also been studied for their anti-inflammatory properties. The compound has been associated with significant reductions in edema and inflammatory markers, outperforming standard anti-inflammatory drugs such as indomethacin and rofecoxib in various animal models:
- Mechanism of Action : The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. Studies report that derivatives show IC50 values indicating effective COX inhibition .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has demonstrated notable analgesic effects. Research indicates that it significantly reduces pain responses comparable to established analgesics like aspirin:
- Efficacy in Pain Models : Experimental models have shown that doses of the compound lead to a marked decrease in writhing responses, suggesting its potential use as an analgesic agent .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methodologies that emphasize the formation of C–N bonds and the introduction of functional groups that enhance bioactivity.
Synthetic Methods
The compound can be synthesized using a straightforward approach involving benzimidazole derivatives and pyrazole carboxamides:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound:
- Substituent Effects : Variations in substituents on the benzimidazole ring significantly influence biological activity. For example, electron-withdrawing groups tend to enhance potency against COX enzymes and improve anticancer activity .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
Study on Analgesic Activity
In a study conducted by Sharma et al., a series of benzimidazole derivatives were evaluated for their analgesic properties. The results indicated that specific modifications led to enhanced analgesic effects compared to standard treatments .
Evaluation of Antitumor Activity
A comprehensive review highlighted various benzimidazole derivatives exhibiting potent antitumor activity across different cancer cell lines. The compounds demonstrated significant inhibition of cell proliferation and induced apoptosis through multiple pathways .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The available evidence focuses on imidazole and pyrazole derivatives, which share functional groups with the target compound. Below is a comparative analysis based on structural and pharmacological features:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: The target compound incorporates a benzimidazole ring instead of a simpler imidazole or pyrazol-3-one system.
Functional Group Impact : The carboxamide group in the target compound differs from the oxo group in the compared imidazole derivatives. Carboxamides are generally more polar and may influence solubility and membrane permeability.
This highlights the need for targeted biological assays.
Research Findings and Limitations
- Synthetic Challenges : The synthesis of benzimidazole-containing compounds (like the target) often requires multi-step reactions, including condensation and cyclization, which may reduce yield compared to simpler imidazole derivatives .
- Antimicrobial Potential: Imidazole-pyrazole hybrids (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) show growth inhibition against Gram-positive bacteria and fungi, suggesting a possible scaffold for the target compound . However, structural differences (e.g., benzimidazole vs. imidazole) may alter specificity.
- Computational Insights: No crystallographic or computational data (e.g., docking studies) are provided in the evidence for the target compound. Tools like SHELX could refine its structure-property relationships.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores its synthesis, biological evaluation, and the underlying mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
This compound belongs to a class of benzimidazole derivatives known for their diverse pharmacological activities. The synthesis typically involves the formation of C–N bonds through reactions involving aromatic aldehydes and o-phenylenediamines under mild conditions. Recent advancements have highlighted methods that yield high purity and bioactivity profiles .
Anticancer Properties
Research has demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
These effects are attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells, as indicated by flow cytometry and cell viability assays .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 25.72 ± 3.95 | Apoptosis induction |
| HepG2 | 30.5 ± 5.0 | Cell cycle arrest and apoptosis |
| Colorectal Cancer | 22.0 ± 4.0 | Inhibition of proliferation |
Enzyme Inhibition
The compound also shows promise as an α-glucosidase inhibitor, which is crucial for managing diabetes. Kinetic studies reveal that it acts as a non-competitive inhibitor with a binding affinity that demonstrates significant hypoglycemic activity comparable to established drugs like acarbose .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the same structural family:
- Study on α-Glucosidase Inhibition : A series of benzimidazole derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase, showing promising results with low IC50 values indicating strong binding affinity .
- Antitumor Activity Assessment : A comparative analysis was conducted on various pyrazole derivatives, revealing that those with benzimidazole substitutions exhibited enhanced antitumor efficacy against multiple cancer types .
- Molecular Docking Studies : Computational studies have supported experimental findings by illustrating how this compound binds to target enzymes at allosteric sites, providing insights into its mechanism of action .
Q & A
Q. Purity Verification :
- Chromatography : Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm structural integrity via / NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for benzimidazole ), IR (C=O stretch ~1650 cm), and mass spectrometry (exact mass ~363.16 g/mol) .
- Elemental Analysis : Match calculated vs. experimental C, H, N percentages (e.g., C: 66.0%, H: 5.2%, N: 19.3%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Resolves aromatic protons (benzimidazole and pyrazole rings) and methyl groups. For example, the 1,4-dimethyl groups on the pyrazole appear as singlets at δ 2.3–2.6 ppm .
- IR Spectroscopy : Identifies carboxamide (C=O at ~1650 cm) and NH stretches (~3300 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 363.1621) .
- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (if crystalline) .
Advanced: How can density functional theory (DFT) be applied to predict electronic properties and reactivity?
Methodological Answer:
Functional Selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to balance accuracy and computational cost .
Basis Sets : Employ 6-31G(d,p) for geometry optimization and frequency calculations to confirm minima (no imaginary frequencies) .
Property Prediction :
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (narrow gaps suggest higher electrophilicity) .
- Electrostatic Potential Maps : Visualize electron-rich regions (benzimidazole) for nucleophilic attack .
- Thermochemistry : Estimate bond dissociation energies (e.g., C–N in carboxamide) using gradient-corrected functionals .
Validation : Compare DFT-predicted IR/NMR spectra with experimental data to refine computational models .
Advanced: What strategies resolve contradictions in biological activity data across assay conditions?
Methodological Answer:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Normalize activity to protein concentration (Bradford assay) and account for solvent effects (DMSO < 0.1%) .
Data Triangulation :
- Combine in vitro results (e.g., IC) with molecular docking (AutoDock Vina) to validate binding modes .
- Cross-reference with in silico ADMET predictions (e.g., LogP ~2.5 for membrane permeability) .
Statistical Analysis : Apply ANOVA to identify significant variables (e.g., pH, temperature) and use Bland-Altman plots for inter-assay reproducibility .
Example : Discrepancies in IC values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays. Adjust ATP levels to 1 mM for comparability .
Advanced: How do substituent modifications influence the compound’s bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) Studies :
- Electron-Withdrawing Groups (EWGs) : Introduce halogens (e.g., -F, -Br) at the benzimidazole phenyl ring to enhance metabolic stability .
- Methyl Groups : The 1,4-dimethyl on pyrazole improves lipophilicity (LogP +0.3) but may sterically hinder target binding .
Synthetic Approaches :
- Use Suzuki-Miyaura coupling to add aryl groups (e.g., 4-fluorophenyl) to the pyrazole core .
- Optimize reaction conditions (microwave irradiation, 100°C, 30 min) for higher yields (~85%) .
Biological Testing : Compare inhibition of CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
